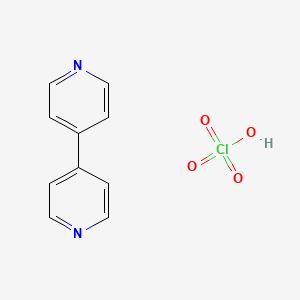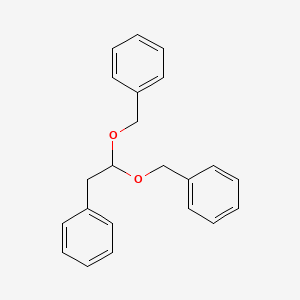
1,1-Dibenzyloxy-2-phenylethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzyloxy-2-phenylethane is an organic compound that features a phenylethane backbone with two benzyloxy groups attached to the first carbon atom. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibenzyloxy-2-phenylethane can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. Another method involves the use of benzyl chloride and phenylethyl alcohol in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Industrial processes may also incorporate additional purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1,1-Dibenzyloxy-2-phenylethane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The compound can be reduced to form 1,1-dihydroxy-2-phenylethane.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: 1,1-Dihydroxy-2-phenylethane.
Substitution: Various substituted phenylethane derivatives depending on the nucleophile used.
科学的研究の応用
1,1-Dibenzyloxy-2-phenylethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibenzyloxy-2-phenylethane involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,1-Dibenzyloxy-2-phenylethane: Features two benzyloxy groups attached to the first carbon of phenylethane.
1,1-Dibenzyloxy-2-phenylpropane: Similar structure but with an additional carbon in the backbone.
1,1-Dibenzyloxy-2-phenylbutane: Similar structure but with two additional carbons in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of benzyloxy groups and phenylethane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
65416-19-5 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
2,2-bis(phenylmethoxy)ethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-4-10-19(11-5-1)16-22(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChIキー |
NUOSANPWVZHVHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
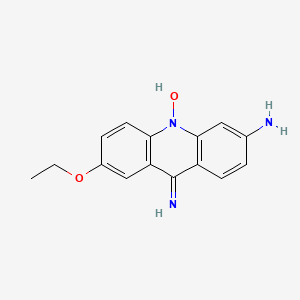
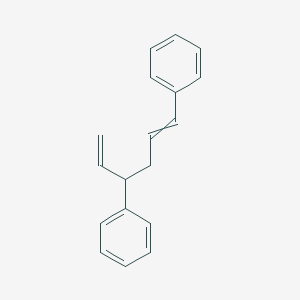
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
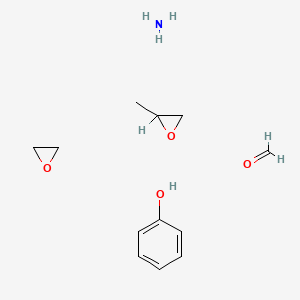
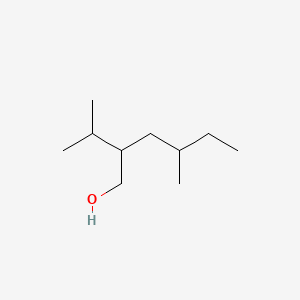
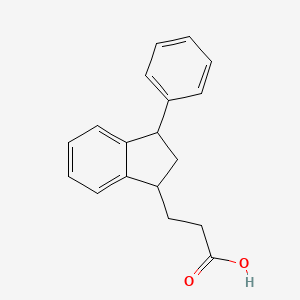


![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
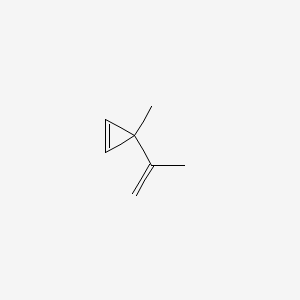
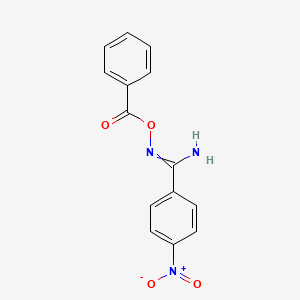
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
